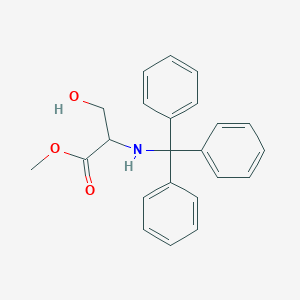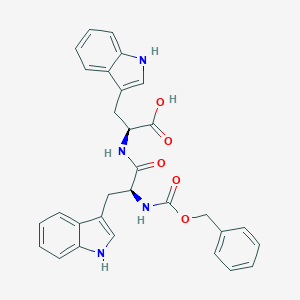
Z-Trp-trp-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biochemistry
Application Summary
In biochemistry, Z-Trp-trp-OH is utilized for selective labeling of tryptophan residues in proteins. This aids in studying protein interactions and functions .
Methods of Application
The method involves the use of oxidative cyclization reagents that modify the indole side chain of tryptophan, enabling the identification of cation–π interactions .
Results and Outcomes
The application of this method has allowed for the systematic identification of tryptophan residues across proteomes, providing insights into protein structure and function .
Pharmacology
Application Summary
In pharmacology, Z-Trp-trp-OH plays a role in the study of TRP channels, which are involved in various sensory processes .
Methods of Application
Research focuses on developing modulators that can influence TRP channel activity, potentially leading to new therapeutic compounds .
Results and Outcomes
The pharmacological investigation of TRP channels has led to the characterization of numerous agonists and antagonists, contributing to the understanding of TRP channel-related pathologies .
Molecular Biology
Application Summary
Molecular biology leverages Z-Trp-trp-OH for the chemical ligation by cyclization (Trp-CLiC), which mimics natural biosynthesis processes .
Methods of Application
The Trp-CLiC strategy uses N-sulfonyl oxaziridine for two-electron oxidation and cyclization on tryptophan .
Results and Outcomes
This method has provided a platform for high-speed and selective modification of tryptophan, enhancing the understanding of indole-based alkaloid natural products .
Analytical Chemistry
Application Summary
Analytical chemistry utilizes Z-Trp-trp-OH for the rapid and efficient chemical modification of tryptophan amino acids in proteins .
Methods of Application
The approach involves selective labeling techniques that enable proteome-wide identification of tryptophan residues .
Results and Outcomes
The development of these methods has facilitated the differentiation of amino acids with high specificity, advancing protein analysis .
Medicinal Chemistry
Application Summary
In medicinal chemistry, Z-Trp-trp-OH is used as a precursor for synthesizing complex molecules with potential therapeutic applications .
Methods of Application
The compound serves as a building block in the synthesis of peptides and other bioactive molecules .
Results and Outcomes
Its use has led to the creation of novel compounds with enhanced stability and biological activity, expanding the repertoire of medicinal agents .
Organic Synthesis
Application Summary
Organic synthesis employs Z-Trp-trp-OH in solid-phase peptide synthesis, particularly for creating peptides with specific terminal functionalities .
Methods of Application
It involves the use of linkers and resins to facilitate the synthesis of peptides on a solid support .
Results and Outcomes
The application of Z-Trp-trp-OH in this field has improved the efficiency and economy of peptide preparation, contributing significantly to peptide-based research and development .
This analysis showcases the versatility of Z-Trp-trp-OH in various scientific disciplines, underlining its importance in both fundamental research and practical applications. The compound’s ability to facilitate detailed protein analysis, influence pharmacological targets, mimic natural biosynthetic processes, and serve as a building block in medicinal chemistry highlights its multifaceted role in advancing scientific knowledge and therapeutic discovery.
Proteomics
Application Summary
“Z-Trp-trp-OH” is used in proteomics for the identification and quantification of proteins, particularly in the context of post-translational modifications .
Methods of Application
The compound can be used to tag tryptophan residues, allowing for their detection using mass spectrometry-based proteomic techniques .
Results and Outcomes
This application has enabled the detailed analysis of protein expression levels, interactions, and functions, providing a deeper understanding of cellular processes .
Neurobiology
Application Summary
In neurobiology, “Z-Trp-trp-OH” is applied to study neurotransmitter pathways, especially those involving serotonin and melatonin, which derive from tryptophan .
Methods of Application
Researchers use this compound to trace the biosynthesis and metabolism of these neurotransmitters, observing their role in neural signaling .
Results and Outcomes
The findings have shed light on the mechanisms of mood regulation, sleep, and circadian rhythms, contributing to the development of treatments for related disorders .
Environmental Science
Application Summary
Environmental scientists use “Z-Trp-trp-OH” to track nitrogen-containing compounds in various ecosystems, assessing their impact on environmental health .
Methods of Application
The compound serves as a tracer for studying the nitrogen cycle, particularly in aquatic environments where tryptophan-like substances are monitored .
Results and Outcomes
This research has provided insights into nutrient cycling and pollution levels, aiding in the conservation and management of natural resources .
Food Chemistry
Application Summary
“Z-Trp-trp-OH” finds application in food chemistry for analyzing the presence of tryptophan as a marker of protein quality in food products .
Methods of Application
It is used in conjunction with chromatographic techniques to measure tryptophan levels, which are indicative of the nutritional value of foods .
Results and Outcomes
Such analyses help in ensuring food safety and quality, as well as in the development of fortified foods and dietary supplements .
Agricultural Science
Application Summary
In agricultural science, “Z-Trp-trp-OH” is utilized to enhance plant growth by studying the role of tryptophan-derived compounds in plant development .
Methods of Application
The compound is used to investigate the biosynthesis of auxins, a class of plant hormones that regulate growth, from tryptophan precursors .
Results and Outcomes
The application has led to improved agricultural practices and crop yields by manipulating hormone levels to optimize plant growth .
Chemical Engineering
Application Summary
Chemical engineers employ “Z-Trp-trp-OH” in the design of novel materials, such as smart polymers that respond to environmental stimuli .
Methods of Application
The compound is incorporated into polymer chains to impart specific properties, such as fluorescence or reactivity, based on tryptophan’s characteristics .
Results and Outcomes
This has resulted in the creation of advanced materials with potential applications in biotechnology, medicine, and industry .
These additional applications demonstrate the broad utility of “Z-Trp-trp-OH” in various scientific disciplines, highlighting its significance in both research and practical applications. The compound’s role in advancing our understanding of complex biological systems and its contribution to technological innovation underscore its value in the scientific community.
Biophysics
Application Summary
In biophysics, “Z-Trp-trp-OH” is used to study protein folding and stability, particularly in the context of hydrophobic interactions within the protein structure .
Methods of Application
The compound’s ability to selectively label tryptophan residues allows for detailed analysis of protein dynamics using spectroscopic methods .
Results and Outcomes
This has provided insights into the mechanisms of protein folding, which is crucial for understanding protein function and designing stable protein-based drugs .
Nanotechnology
Application Summary
Nanotechnology researchers use “Z-Trp-trp-OH” to create functionalized nanoparticles for targeted drug delivery and diagnostic applications .
Methods of Application
The compound is attached to the surface of nanoparticles to enhance their interaction with specific biological targets .
Results and Outcomes
The functionalization of nanoparticles with “Z-Trp-trp-OH” has led to the development of novel nanomedicines with improved specificity and efficacy .
Synthetic Biology
Application Summary
Synthetic biology utilizes “Z-Trp-trp-OH” in the design of new biological systems and organisms, such as engineered bacteria that can produce complex molecules .
Methods of Application
The compound is used as a building block in the synthesis of non-natural peptides and proteins with novel functions .
Results and Outcomes
This approach has enabled the creation of new biological pathways and the production of valuable compounds not found in nature .
Immunology
Application Summary
Immunologists use “Z-Trp-trp-OH” to study the role of tryptophan metabolism in immune cell function and the immune response .
Methods of Application
The compound helps in tracing the kynurenine pathway, which is involved in regulating immune tolerance and inflammation .
Results and Outcomes
Research has revealed the importance of tryptophan metabolism in immune regulation, offering potential therapeutic targets for autoimmune and inflammatory diseases .
Material Science
Application Summary
In material science, “Z-Trp-trp-OH” is applied in the development of smart materials that can change their properties in response to external stimuli .
Methods of Application
The compound is incorporated into materials to impart specific functionalities, such as self-healing or environmental responsiveness .
Results and Outcomes
The use of “Z-Trp-trp-OH” in material science has led to innovative materials with potential applications in various industries .
Computational Chemistry
Application Summary
Computational chemists use “Z-Trp-trp-OH” to model and simulate the behavior of biological molecules and their interactions .
Methods of Application
The compound is used in molecular dynamics simulations to understand the role of tryptophan in protein-ligand interactions .
Results and Outcomes
Simulations involving “Z-Trp-trp-OH” have provided valuable predictions about molecular behavior, aiding in drug design and discovery .
Safety And Hazards
When handling Z-Trp-trp-OH, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVSKBFIFVGVSE-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Trp-trp-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



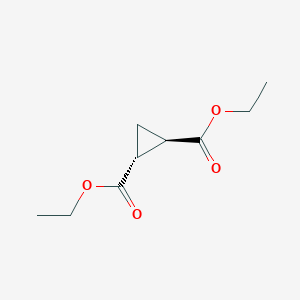
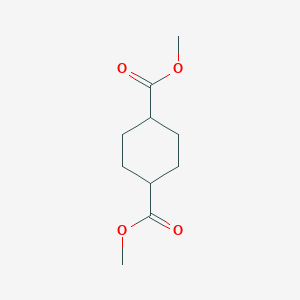
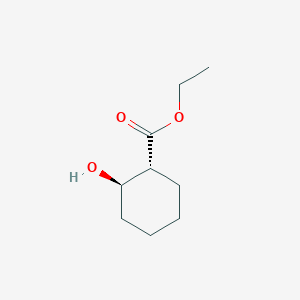
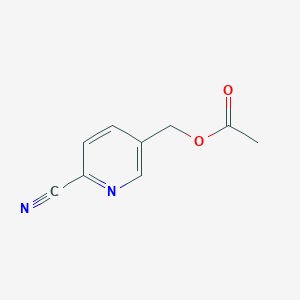
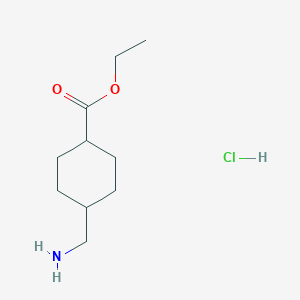

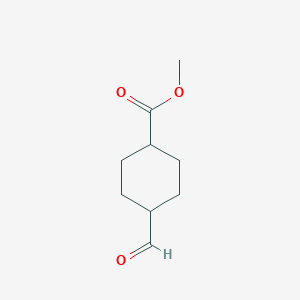
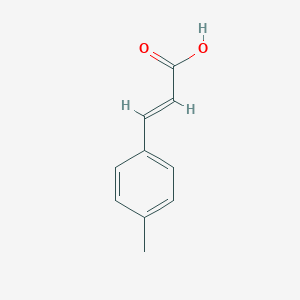
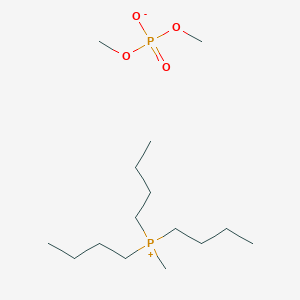
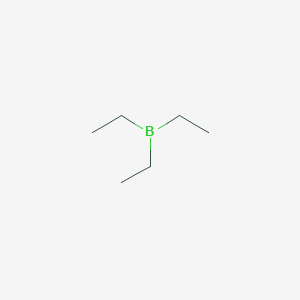
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

